molecular formula C7H4Cl2F2O2 B1410008 3,5-Dichloro-2-(difluoromethoxy)phenol CAS No. 1803818-76-9

3,5-Dichloro-2-(difluoromethoxy)phenol

Cat. No.: B1410008
CAS No.: 1803818-76-9
M. Wt: 229 g/mol
InChI Key: ONCBODLOZACQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2 and a molecular weight of 229.01 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethoxy)phenol typically involves the reaction of 3,5-dichlorophenol with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in biological pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-methoxyphenol
  • 3,5-Difluoro-2-(difluoromethoxy)phenol
  • 3,5-Dichloro-2-(trifluoromethoxy)phenol

Uniqueness

3,5-Dichloro-2-(difluoromethoxy)phenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCBODLOZACQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-(difluoromethoxy)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-(difluoromethoxy)phenol
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-2-(difluoromethoxy)phenol
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-2-(difluoromethoxy)phenol
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-2-(difluoromethoxy)phenol
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-2-(difluoromethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.